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Compound of Interest

Compound Name: BWC0977

Cat. No.: B15563530

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for
the treatment of multidrug-resistant (MDR) infections. As a pyrazino-oxazinone-based novel
bacterial topoisomerase inhibitor (NBTI), BWC0977 selectively targets and inhibits bacterial
DNA gyrase and topoisomerase 1V, crucial enzymes for DNA replication. This document
provides a comprehensive technical overview of the chemical structure and synthesis of
BWC0977, intended to serve as a resource for researchers and professionals in the field of
drug discovery and development.

Chemical Structure

BWCO0977 is a complex heterocyclic molecule with the systematic IUPAC name (S)-6-(5-(((2-
(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-
pyrazino[2,3-b][1][2]oxazin-3(4H)-one. Its chemical formula is C22H21FNeOs, with a molecular
weight of 468.44 g/mol .

The structure of BWC0977 can be conceptually divided into three key moieties:

o A DNA-binding moiety: This portion of the molecule is a 7-fluoro-1-methylquinolin-2(1H)-one
group.
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» Acentral linker: A flexible chain connecting the two primary functional ends of the molecule.

e An enzyme-binding moiety: This consists of a pyrazino-oxazinone core linked to an
oxazolidinone ring, which is crucial for its interaction with the bacterial topoisomerase
enzymes.

The specific stereochemistry at the oxazolidinone ring is (S), which is critical for its biological

activity.

Property Value

Molecular Formula C22H21FN6eOs

Molecular Weight 468.44 g/mol
(S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-
dihydroquinolin-8-yl)ethyl)amino)methyl)-2-

IUPAC Name yered o yhethy) ) ) Y
oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][1]
[2]oxazin-3(4H)-one

CAS Number 2254567-00-3
CN1C=C(C2=CC=C(F)C(=C2C1=0)CCNC[C@

Canonical SMILES H]3COC(=0)N3C4=NC5=C(N=C4)NC(=0)CO5)
C

InChl Key MKICNOUBIXXGPQ-ZDUSSCGKSA-N

Synthesis of BWC0977

The synthesis of BWC0977 is a multi-step process that involves the careful construction of its
complex heterocyclic core. The development of BWC0977 arose from a structure-activity
relationship (SAR) study, where it was identified as compound 9. The synthetic route is detailed
in the supplementary information of the pivotal publication in Nature Communications by
Shahul Hameed P. et al.

The synthesis involves the preparation of three key building blocks followed by their sequential
coupling. The general synthetic strategy can be outlined as follows:
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o Synthesis of the quinolinone side chain: This involves the construction of the 7-fluoro-1-
methyl-8-(2-aminoethyl)quinolin-2(1H)-one fragment.

e Synthesis of the chiral oxazolidinone linker: This step establishes the crucial (S)-
stereochemistry of the oxazolidinone ring, which is vital for potent antibacterial activity.

e Synthesis of the pyrazino-oxazinone core: This involves the formation of the bicyclic
pyrazino-oxazinone system.

o Assembly of the final molecule: The three fragments are coupled together through a series of
reactions, typically involving amide bond formation and reductive amination, followed by final
deprotection steps to yield BWC0977.

Detailed experimental protocols, including specific reagents, solvents, reaction times,
temperatures, and purification methods, are proprietary and are detailed within the
supplementary materials of the cited research article for non-commercial research purposes.

Mechanism of Action and Signaling Pathway

BWC0977 exerts its antibacterial effect by inhibiting two essential bacterial type Il
topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible
for managing the topological state of DNA during replication, transcription, and repair. By
binding to the enzyme-DNA complex, BWC0977 stabilizes the cleavage complex, leading to
double-strand DNA breaks and ultimately cell death.

The inhibitory action of BWC0977 on these key enzymes disrupts the normal process of DNA
replication and repair, triggering a cascade of events within the bacterial cell that leads to its
demise.
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Caption: Mechanism of action of BWC0977.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The antibacterial potency of BWC0977 is quantified by determining its Minimum Inhibitory
Concentration (MIC) against various bacterial strains. A standard broth microdilution method is
employed.

Protocol:

o Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate
broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized
concentration, typically 5 x 10> colony-forming units (CFU)/mL.

o Preparation of BWC0977 Dilutions: A serial two-fold dilution of BWC0977 is prepared in a
96-well microtiter plate.

 Inoculation: Each well containing the diluted BWCO0977 is inoculated with the standardized
bacterial suspension.

 Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

o Determination of MIC: The MIC is recorded as the lowest concentration of BWC0977 that

completely inhibits visible bacterial growth.

Table 2: In Vitro Activity of BWC0977 against Selected
Bacterial Pathogens
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Bacterial Species MIC Range (pg/mL)
Escherichia coli 0.12-4

Klebsiella pneumoniae 0.25-8
Pseudomonas aeruginosa 0.5-16
Acinetobacter baumannii 0.12-4
Staphylococcus aureus (MRSA) 0.06-0.5

Note: MIC values can vary depending on the specific strain and testing conditions.

Topoisomerase Inhibition Assay

The inhibitory activity of BWC0977 against DNA gyrase and topoisomerase |V is assessed

using in vitro enzyme assays.

Protocol (DNA Gyrase Supercoiling Assay):

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase,
relaxed plasmid DNA (e.g., pPBR322), ATP, and reaction buffer.

Addition of BWC0977: Varying concentrations of BWC0977 are added to the reaction
mixtures.

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to
allow the supercoiling reaction to proceed.

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a
DNA loading dye.

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. The
conversion of relaxed plasmid to its supercoiled form is visualized under UV light after
staining with a fluorescent dye (e.g., ethidium bromide).

Quantification: The intensity of the supercoiled DNA band is quantified to determine the
concentration of BWC0977 required for 50% inhibition (ICso).
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A similar protocol is used for topoisomerase IV decatenation assays, where the substrate is
catenated kinetoplast DNA (kDNA).

Table 3: ICso Values of BWC0977 against Bacterial

Topoisomerases
Enzyme Bacterial Source ICs0 (M)
DNA Gyrase Escherichia coli 0.03
Topoisomerase IV Escherichia coli 0.05
DNA Gyrase Staphylococcus aureus 0.02
Topoisomerase IV Staphylococcus aureus 0.04

Experimental Workflow

The discovery and preclinical development of BWC0977 followed a structured workflow,
beginning with the identification of a lead compound and progressing through optimization and
rigorous testing.
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Caption: Preclinical development workflow for BWC0977.

Conclusion

BWCO0977 represents a promising new class of antibiotics with a potent dual-targeting
mechanism against bacterial type Il topoisomerases. Its complex chemical structure is a result
of extensive medicinal chemistry efforts, and its synthesis requires a sophisticated multi-step
approach. The data presented in this guide underscore the significant potential of BWC0977 in
the fight against multidrug-resistant bacterial infections. Further research and clinical evaluation
will be crucial in fully elucidating its therapeutic value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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